
2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 4,5-dibromo-1H-pyrrole under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichloro or dibromo positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its structural characteristics that allow it to interact with biological systems effectively.
- Antimicrobial Activity : Studies have indicated that derivatives of pyrrole compounds possess antimicrobial properties. The dibromo substitution in this compound enhances its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Cancer Research : The trichloroacetyl group in the structure is known to contribute to the cytotoxicity of certain compounds. Research is ongoing to evaluate its effectiveness as an anticancer agent by targeting specific cancer cell lines .
- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This application is still under preliminary investigation .
Agricultural Applications
The compound is also being explored for its utility in agricultural settings:
- Pesticide Development : Its chemical structure suggests potential as a pesticide or herbicide. Research indicates that halogenated compounds can disrupt biological processes in pests, leading to their death or reduced fertility .
- Fungicidal Properties : There is emerging evidence that it may possess fungicidal activity, which can be beneficial in protecting crops from fungal pathogens .
Materials Science
In materials science, this compound has potential applications due to its chemical stability and reactivity:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific properties such as enhanced durability and resistance to environmental degradation .
- Coatings and Adhesives : Its unique properties make it suitable for developing coatings and adhesives that require high performance under extreme conditions .
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects compared to control groups, highlighting its potential as an antimicrobial agent .
Pesticide Efficacy Trial
In agricultural trials conducted on tomato plants infected with fungal pathogens, formulations containing this compound demonstrated a marked reduction in disease incidence compared to untreated controls. This suggests its viability as a fungicide in crop protection strategies .
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₆H₂Br₂Cl₃NO
- Molecular Weight: 370.246 g/mol (monoisotopic mass: 366.756871)
- CAS Registry Number : 50371-52-3
- ChemSpider ID : 2044033 .
Synthesis :
The compound is synthesized via halogenation of pyrrole derivatives. A key method involves bromination of 2-(trichloroacetyl)pyrrole using two equivalents of bromine in dimethylformamide (DMF) with potassium carbonate as a base, followed by purification .
Applications :
Primarily used as an intermediate in medicinal chemistry, it serves as a coupling partner in the synthesis of DNA gyrase inhibitors conjugated with siderophore mimics. These conjugates target bacterial iron uptake systems, enhancing antimicrobial efficacy .
Comparison with Structural Analogs
Halogen-Substituted Analogs
DNA Gyrase Inhibitor Conjugates
- Mechanism : The dibromo derivative reacts with amine-functionalized benzothiazoles (e.g., 14 in ) to form pyrrolamide intermediates. These conjugates inhibit DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication .
- Structure-Activity Relationship (SAR) :
- Bromine at positions 4 and 5 on the pyrrole ring is essential for maintaining inhibitory potency. Replacement with chlorine reduces activity by ~50% in enzymatic assays .
- Conjugates with siderophore mimics (e.g., 18a ) show improved uptake in Gram-negative bacteria, with MIC values ≤1 µg/mL against E. coli .
Commercial and Industrial Relevance
Biological Activity
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone (CAS Number: 50371-52-3) is a synthetic organic compound notable for its complex structure and potential biological activities. This compound contains multiple halogen atoms and a pyrrole ring, which are known to influence its reactivity and interactions with biological systems.
The chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₂Br₂Cl₃NO |
Molecular Weight | 370.25 g/mol |
Melting Point | 137-139 °C |
Boiling Point | 415.9 °C (predicted) |
Density | 2.232 g/cm³ (predicted) |
pKa | 11.53 (predicted) |
Appearance | Off-white solid |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of multiple halogen atoms enhances lipophilicity, which may facilitate membrane permeability. The dibromopyrrole moiety is known for its potential to act as a nucleophile or electrophile in biological systems.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
1. Antimicrobial Activity
Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of trichloroacetyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for effective derivatives.
2. Cytotoxicity
The cytotoxic effects of halogenated pyrroles have been documented in various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is likely linked to its interaction with DNA or cellular signaling pathways.
Case Study: Cytotoxicity Assay
In vitro assays conducted on human cancer cell lines demonstrated that similar trichloroacetyl pyrrole compounds exhibited IC50 values between 10 µM and 50 µM, indicating significant cytotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of halogenated pyrroles suggests that the position and type of halogen substituents play a crucial role in determining biological activity. For instance, the presence of two bromine atoms on the pyrrole ring enhances both antimicrobial and cytotoxic activities compared to their non-brominated counterparts.
Safety and Toxicological Profile
While the compound shows promise in biological applications, it also presents safety concerns due to its irritant properties as indicated by hazard classifications. Appropriate safety measures should be taken when handling this compound in laboratory settings.
Hazard Statements:
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H332: Harmful if inhaled.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone?
- Methodological Answer : The compound is typically synthesized via sequential halogenation of pyrrole derivatives. A two-step approach involves:
Trichloroacetylation : Reacting pyrrole with trichloroacetyl chloride in anhydrous ether at 0°C for 48 hours to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (99% yield) .
Bromination : Treating the intermediate with bromine (2 equivalents) in DMF containing potassium carbonate to introduce dibromo substituents at positions 4 and 5 of the pyrrole ring (85% yield) .
Critical Note: Bromination conditions (e.g., solvent, stoichiometry) must be tightly controlled to avoid over-bromination or side reactions.
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key spectroscopic techniques include:
- ¹H/¹³C NMR : Distinct signals for pyrrole protons (e.g., δ 6.88 ppm, singlet for CBrCHC) and carbonyl carbons (δ 176.1 ppm for CO₂CH₃) .
- IR : Stretching vibrations at 1734 cm⁻¹ (ester C=O) and 1628 cm⁻¹ (amide C=O) .
- UV-Vis : Absorbance maxima at 274 nm (π→π* transitions of the pyrrole system) .
- Mass Spectrometry : FABMS peaks at m/z 410/412/414 ([M+H]⁺) confirm isotopic patterns consistent with Br₂ and Cl₃ substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with amines or nucleophiles?
- Methodological Answer : Coupling reactions (e.g., amide formation) require careful optimization:
- Base Selection : Sodium carbonate (Na₂CO₃) in DMF at 80°C promotes efficient nucleophilic substitution (e.g., with thiazole amines, 77.8% yield) .
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of the hydrophobic trichloroethanone core .
- Temperature Control : Reactions at 60–80°C balance reactivity and stability of the dibromo-pyrrole moiety .
Data Table:
Substrate | Conditions | Yield | Reference |
---|---|---|---|
Thiazole-2-amine | Na₂CO₃, DMF, 80°C, 18 h | 77.8% | |
Siderophore mimic | Na₂CO₃, DMF, 80°C, 16 h | 24.5% |
Q. What strategies address regioselectivity challenges in bromination steps during synthesis?
- Methodological Answer : Regioselective bromination is achieved via:
- Directed Electrophilic Substitution : The electron-withdrawing trichloroacetyl group directs bromine to the 4- and 5-positions of the pyrrole ring .
- Stoichiometric Control : Using 2 equivalents of bromine ensures dibromination without over-halogenation .
- Solvent Effects : DMF stabilizes intermediates and enhances reaction homogeneity .
Q. How to analyze and resolve contradictions in reported bromination procedures?
- Substrate Purity : Impurities in the trichloroacetyl-pyrrole precursor reduce efficiency.
- Workup Protocols : Column chromatography (SiO₂, CHCl₃/MeOH/NH₃) improves recovery of dibrominated products .
Recommendation: Validate purity via TLC/HPLC before bromination and optimize quenching conditions (e.g., aqueous Na₂S₂O₃ to remove excess Br₂).
Q. What purification techniques are effective for derivatives of this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with CHCl₃/MeOH/NH₃ (40:10:1) resolves polar amide derivatives .
- Acid-Base Extraction : Hydrolysis of ester groups (e.g., using 2M NaOH in MeOH) followed by acid precipitation isolates carboxylic acid intermediates .
- Crystallization : Slow evaporation from CH₂Cl₂/hexane yields pure crystals for X-ray analysis (if applicable) .
Properties
IUPAC Name |
2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl3NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHLPKSZCXJTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376906 | |
Record name | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-52-3 | |
Record name | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50371-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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